molecular formula C24H17Br2N B1632246 4,4'-Dibromo-4''-phenyltriphenylamine CAS No. 884530-69-2

4,4'-Dibromo-4''-phenyltriphenylamine

Cat. No.: B1632246
CAS No.: 884530-69-2
M. Wt: 479.2 g/mol
InChI Key: BKJULDLPGWGCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4,4’-Dibromo-4’‘-phenyltriphenylamine typically involves the bromination of 4’'-phenyltriphenylamine. The reaction is carried out using bromine as the brominating agent in a suitable solvent such as chloroform . The reaction conditions often include cooling the reaction mixture to maintain a low temperature, which helps in controlling the reaction rate and preventing side reactions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

4,4’-Dibromo-4’'-phenyltriphenylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-4’'-phenyltriphenylamine is primarily related to its role as a building block in organic synthesis. The bromine atoms provide reactive sites for further chemical modifications, allowing the compound to participate in various organic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Properties

IUPAC Name

N,N-bis(4-bromophenyl)-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Br2N/c25-20-8-14-23(15-9-20)27(24-16-10-21(26)11-17-24)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJULDLPGWGCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627655
Record name N,N-Bis(4-bromophenyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884530-69-2
Record name N,N-Bis(4-bromophenyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dibromo-4''-phenyltriphenylamine
Reactant of Route 2
Reactant of Route 2
4,4'-Dibromo-4''-phenyltriphenylamine
Reactant of Route 3
Reactant of Route 3
4,4'-Dibromo-4''-phenyltriphenylamine
Reactant of Route 4
Reactant of Route 4
4,4'-Dibromo-4''-phenyltriphenylamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,4'-Dibromo-4''-phenyltriphenylamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4,4'-Dibromo-4''-phenyltriphenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.